N-(2,6-difluorophenyl)-2-(3,4-dimethylphenoxy)propanamide
Overview
Description
N-(2,6-difluorophenyl)-2-(3,4-dimethylphenoxy)propanamide is a useful research compound. Its molecular formula is C17H17F2NO2 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.12273511 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicidal Activity
Compounds with structural similarities to "N-(2,6-difluorophenyl)-2-(3,4-dimethylphenoxy)propanamide" have been studied for their herbicidal properties. For example, a study on the crystal structure and herbicidal activity of a thiadiazolopyrimidinylidene propanamide derivative demonstrated its effectiveness in controlling unwanted vegetation, highlighting the potential of related compounds in agricultural applications (Liu et al., 2008).
Antidepressant Properties
The exploration of 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives as potential antidepressants provides insight into the medicinal chemistry applications of related compounds. These studies aim to identify new therapeutic agents with reduced side effects compared to existing treatments (D. M. Bailey et al., 1985).
Catalytic Synthesis Methods
The development of new synthetic routes for compounds with similar structural features is crucial for enhancing their availability for research and industrial applications. A study on the convenient synthesis of N,N-dialkyl-3,3,3-trifluoropropanamides through catalytic methods showcases the advancements in chemical synthesis techniques (H. Yamanaka et al., 1998).
Environmental Impact Assessment
Understanding the environmental fate and impact of chemicals, including herbicides like propanil N-(3,4-dichlorophenyl)propanamide, is essential for their responsible use. Research into the movement and retention of such compounds in ecosystems can inform guidelines for their application to minimize ecological disturbances (Ajantha Perera et al., 1999).
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(3,4-dimethylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-10-7-8-13(9-11(10)2)22-12(3)17(21)20-16-14(18)5-4-6-15(16)19/h4-9,12H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSMEGBSGCPMOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=C(C=CC=C2F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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